1-(2,2,2-Trifluoroethyl)piperazine hydrochloride

Descripción general

Descripción

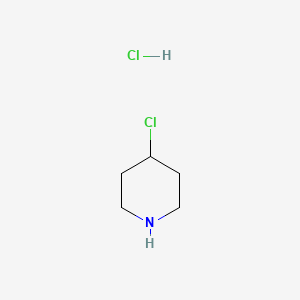

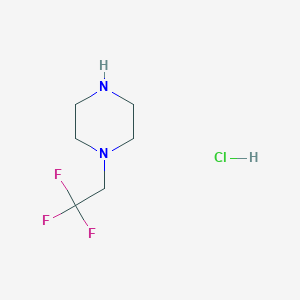

The compound 1-(2,2,2-Trifluoroethyl)piperazine hydrochloride is a derivative of piperazine featuring a trifluoroethyl group. Piperazine derivatives are of significant interest in medicinal chemistry due to their potential biological activities and applications as pharmaceutical intermediates. The trifluoromethyl group, in particular, is a common moiety in drug design because of its ability to modulate the physicochemical properties of molecules .

Synthesis Analysis

The synthesis of trifluoromethylated piperazines can be achieved through various methods. One approach involves the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines, which allows for the creation of stereochemically defined piperazines . Another method includes a three-component one-pot reaction involving 2-trifluoromethylated N-nosylaziridine, primary amines, and vinylsulfonium salts, which yields trifluoromethylated piperazines with excellent regioselectivity and high yields . Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, has been described through a multi-step process starting from 2,6-dichloro-nitrobenzene and piperazine, which involves alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield different derivatives. The trifluoromethyl group is known to influence the electronic properties of the molecule due to its strong electron-withdrawing effect. The structure of related compounds, such as 1-(2,3-dichlorophenyl)piperazine, has been confirmed by spectroscopic methods including IR and 1H-NMR .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. The presence of the trifluoromethyl group can affect the reactivity of the molecule. For instance, the synthesis of 7-(3-amino-3-arylpropanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-α]piperazine involves a series of reactions such as hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection . These reactions highlight the versatility of piperazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by the nature of their substituents. The trifluoromethyl group is known to impart increased lipophilicity and metabolic stability to the molecule. The presence of this group can also affect the binding affinity of the compound to biological targets, as seen in the case of 1-(m-trifluoromethylphenyl)-piperazine, which acts as a serotonin receptor agonist in the rat brain . The hydrochloride salt form of these compounds, such as 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides, is typically more soluble in water, which can be advantageous for biological studies and pharmaceutical applications .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-(2,2,2-Trifluoroethyl)piperazine hydrochloride is involved in the synthesis of pharmaceutical intermediates and compounds with potential antihypertensive properties. For instance, new derivatives of hydrochloride salts were synthesized and analyzed to identify the position of protonation of nitrogen atoms in the piperazine ring. This research contributes to understanding the molecular structure and potential pharmacological activities of these compounds (Marvanová et al., 2016).

Derivatization and Signal Enhancement in Mass Spectrometry

Piperazine derivatives are used for the derivatization of carboxyl groups on peptides, significantly enhancing the ionization efficiency in mass spectrometry. This derivatization leads to improved detection of peptides and proteins in comprehensive proteome analysis, showcasing the importance of piperazine derivatives in analytical chemistry (Qiao et al., 2011).

Antibacterial Activity

Research also demonstrates the antibacterial activity of certain piperazine hydrochloride derivatives. These compounds were tested against a variety of bacteria, showing a significant zone of inhibition, which indicates their potential as antibacterial agents (Kumar et al., 2021).

Mecanismo De Acción

While the specific mechanism of action for 1-(2,2,2-Trifluoroethyl)piperazine hydrochloride is not available, piperazine, a similar compound, is known to be a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2.ClH/c7-6(8,9)5-11-3-1-10-2-4-11;/h10H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOPWMOYEWBUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624292 | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethyl)piperazine hydrochloride | |

CAS RN |

13349-91-2, 195447-63-3 | |

| Record name | Piperazine, 1-(2,2,2-trifluoroethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13349-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.